3-Bromo-5-isobutoxyphenylboronic acid
CAS No.: 918904-39-9
Cat. No.: VC3377526
Molecular Formula: C10H14BBrO3
Molecular Weight: 272.93 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918904-39-9 |
|---|---|
| Molecular Formula | C10H14BBrO3 |
| Molecular Weight | 272.93 g/mol |
| IUPAC Name | [3-bromo-5-(2-methylpropoxy)phenyl]boronic acid |
| Standard InChI | InChI=1S/C10H14BBrO3/c1-7(2)6-15-10-4-8(11(13)14)3-9(12)5-10/h3-5,7,13-14H,6H2,1-2H3 |
| Standard InChI Key | IXGHRDWYMOJQRZ-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=CC(=C1)Br)OCC(C)C)(O)O |
| Canonical SMILES | B(C1=CC(=CC(=C1)Br)OCC(C)C)(O)O |
Introduction
3-Bromo-5-isobutoxyphenylboronic acid is a boronic acid derivative with the molecular formula CHBBrO and a molecular weight of 272.93 g/mol . It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds .
Synthesis
The synthesis of 3-Bromo-5-isobutoxyphenylboronic acid typically involves the reaction of 1,3-dibromo-5-isobutoxybenzene with a boron source in a suitable solvent like tetrahydrofuran (THF) . This process is crucial for generating the boronic acid functionality necessary for cross-coupling reactions.
Applications
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Suzuki-Miyaura Coupling: This compound is used as a coupling partner in Suzuki-Miyaura reactions, which are widely employed in organic synthesis to form biaryl compounds. These reactions are particularly useful due to their high efficiency and tolerance to various functional groups .
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Pharmaceutical and Material Synthesis: Boronic acids are integral in the synthesis of complex molecules, including pharmaceuticals and advanced materials, due to their ability to participate in cross-coupling reactions.
Research Findings and Patents
3-Bromo-5-isobutoxyphenylboronic acid is involved in various patents related to its use in organic synthesis and the development of new compounds through cross-coupling reactions. The compound's versatility in forming carbon-carbon bonds makes it a valuable reagent in both academic and industrial research .
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